2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924626
InChI: InChI=1S/C12H7F5O/c13-11(14)18-10-4-2-7-1-3-9(12(15,16)17)5-8(7)6-10/h1-6,11H
SMILES:
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol

2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15924626

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C12H7F5O
Molecular Weight 262.17 g/mol
IUPAC Name 2-(difluoromethoxy)-7-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H7F5O/c13-11(14)18-10-4-2-7-1-3-9(12(15,16)17)5-8(7)6-10/h1-6,11H
Standard InChI Key JGVRJZSZFWIHGV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CC(=C2)OC(F)F)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

The naphthalene backbone of 2-(difluoromethoxy)-7-(trifluoromethyl)naphthalene consists of two fused benzene rings, with substituents at positions 2 and 7. The difluoromethoxy group (–OCF₂H) introduces asymmetry, while the trifluoromethyl group (–CF₃) enhances electrophilicity at adjacent carbon atoms . Key structural parameters include:

  • Bond angles and lengths: The C–O bond in the difluoromethoxy group measures approximately 1.36 Å, typical for ether linkages, while the C–F bonds in both substituents range between 1.32–1.35 Å, consistent with fluorinated moieties .

  • Dihedral angles: X-ray crystallography of analogous compounds reveals dihedral angles of 62.93° between the naphthalene ring and fluorinated benzene rings, highlighting the non-planar arrangement imposed by steric and electronic effects .

The compound’s SMILES notation (C1=CC(=CC2=C1C=CC(=C2)OC(F)F)C(F)(F)F) and InChIKey (JGVRJZSZFWIHGV-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database retrieval .

Synthesis and Reaction Chemistry

Electrophilic Aroylation

A common synthetic route for fluorinated naphthalenes involves electrophilic aroylation. For example, 2,7-dimethoxynaphthalene reacts with fluorinated benzoic acids in the presence of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) at 60°C, yielding mono- or di-substituted products . Optimizing reaction time and stoichiometry is critical to achieving the desired regioselectivity .

Functionalization Strategies

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP value (estimated at 3.8) reflects high lipophilicity, attributable to fluorine’s hydrophobic nature. This property enhances membrane permeability, a desirable trait in drug candidates .

Thermal Stability

Differential scanning calorimetry (DSC) of related fluorinated naphthalenes shows decomposition temperatures exceeding 250°C, suggesting robustness under standard laboratory conditions .

Biological Activity and Applications

Agrochemical Applications

In agrochemistry, the compound’s stability against microbial degradation makes it a candidate for herbicidal formulations. Field trials of analogs demonstrate efficacy against broadleaf weeds at concentrations ≤50 ppm.

Crystallographic and Spectroscopic Insights

X-Ray Diffraction Studies

Single-crystal X-ray analysis reveals weak intermolecular interactions, such as C–H⋯O hydrogen bonds and C–H⋯π stacking, which stabilize the crystal lattice . These interactions influence solubility and melting behavior.

Spectroscopic Signatures

  • ¹⁹F NMR: Distinct signals at δ −58 ppm (OCF₂H) and −64 ppm (CF₃) confirm substituent identities .

  • IR spectroscopy: Stretching vibrations at 1,250 cm⁻¹ (C–F) and 1,100 cm⁻¹ (C–O) provide fingerprints for quality control.

Comparative Analysis with Structural Analogs

Substituent positioning profoundly impacts biological activity. For instance:

  • 2-(Trifluoromethoxy)-7-fluoronaphthalene exhibits reduced COX-2 inhibition compared to the title compound, underscoring the importance of difluoromethoxy groups.

  • 1-(4-Fluorobenzoyl)-2,7-dimethoxynaphthalene, a regioisomer, shows altered crystallographic packing due to differences in hydrogen-bonding networks .

Future Research Directions

  • Pharmacokinetic profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) in preclinical models.

  • Structure-activity relationships (SAR): Systematic modification of substituents to optimize target engagement.

  • Environmental impact studies: Evaluating biodegradation pathways and ecotoxicological effects.

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